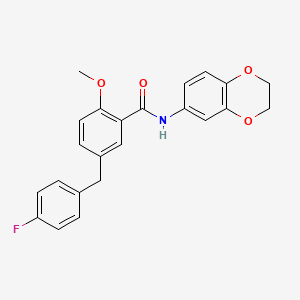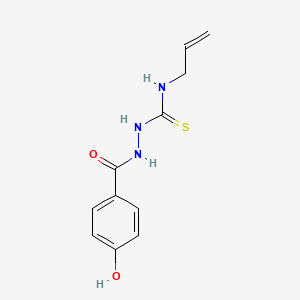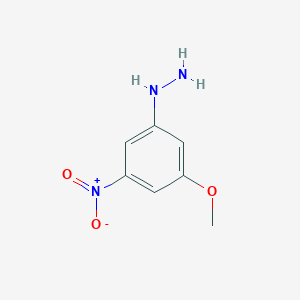![molecular formula C18H13Cl2N3O3 B11049193 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11049193.png)
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4-二氯苄基)-1H-吡唑-3-基]-1,3-苯并二氧杂环戊烯-5-甲酰胺是一种复杂的化合物,在各个科学领域具有潜在的应用。该化合物结构独特,包括吡唑环、苯并二氧杂环戊烯部分和二氯苄基基团,使其成为化学、生物和医药研究的热门课题。
准备方法
合成路线和反应条件
N-[1-(2,4-二氯苄基)-1H-吡唑-3-基]-1,3-苯并二氧杂环戊烯-5-甲酰胺的合成通常涉及多个步骤,从关键中间体的制备开始。一种常见的路线涉及合成2,4-二氯苄基氯,然后与吡唑反应生成二氯苄基-吡唑中间体。 该中间体在特定条件下进一步与1,3-苯并二氧杂环戊烯-5-羧酸反应,得到最终产物 .
工业生产方法
该化合物的工业生产可能涉及优化的反应条件,以确保高产率和高纯度。 催化氨氧化和选择性氯甲基化等技术通常用于高效生产必要的中间体 。最后一步通常涉及重结晶和色谱等纯化过程,以获得所需的化合物,使其处于纯净形式。
化学反应分析
反应类型
N-[1-(2,4-二氯苄基)-1H-吡唑-3-基]-1,3-苯并二氧杂环戊烯-5-甲酰胺可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以生成化合物的不同还原形式。
取代: 二氯苄基基团可以参与亲核取代反应。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的亲核试剂 .
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成羧酸,而还原可以生成醇或胺 .
科学研究应用
N-[1-(2,4-二氯苄基)-1H-吡唑-3-基]-1,3-苯并二氧杂环戊烯-5-甲酰胺具有多种科学研究应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗病毒特性。
医药: 研究其在治疗各种疾病方面的潜在治疗作用。
工业: 用于开发新材料和化学工艺
作用机制
N-[1-(2,4-二氯苄基)-1H-吡唑-3-基]-1,3-苯并二氧杂环戊烯-5-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。据信它通过与某些酶或受体结合而发挥作用,从而调节生物过程。 确切的途径和靶标可能因具体应用和环境而异 .
相似化合物的比较
类似化合物
杀虫脒: 一种具有类似二氯苄基基团的杀虫剂。
吡咯霉素: 具有结构相似性的抗生素化合物。
2-苄基吡咯: 具有杀虫和杀螨活性的化合物.
独特性
N-[1-(2,4-二氯苄基)-1H-吡唑-3-基]-1,3-苯并二氧杂环戊烯-5-甲酰胺因其独特的官能团组合而脱颖而出,赋予其独特的化学和生物特性。
属性
分子式 |
C18H13Cl2N3O3 |
|---|---|
分子量 |
390.2 g/mol |
IUPAC 名称 |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-3-1-12(14(20)8-13)9-23-6-5-17(22-23)21-18(24)11-2-4-15-16(7-11)26-10-25-15/h1-8H,9-10H2,(H,21,22,24) |
InChI 键 |
DYVAPDGEQUPESB-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11049117.png)
![3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one](/img/structure/B11049133.png)
![6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049138.png)

![5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione](/img/structure/B11049141.png)
![Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11049143.png)

![2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11049167.png)
![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11049171.png)

![2-(1-Adamantyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11049185.png)
![N-[(4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11049189.png)
![(1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11049194.png)

